Dioscorealide A
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Overview
Description
Dioscorealide A is a natural product found in Dioscorea membranacea with data available.
Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Properties
- Dioscorealide B , closely related to Dioscorealide A, has been shown to suppress nitric oxide production and inflammatory cytokine expression in macrophages. This suggests potential anti-inflammatory and anti-cancer applications (Hiransai et al., 2010).
Enhancement in Production
- Research has focused on enhancing the production of Dioscorealide B in Dioscorea membranacea. This involves the use of elicitors like jasmonic acid (JA) and salicylic acid (SA) to increase its content in shoot cultures (Jirakiattikul et al., 2020).
Cytotoxic Effects on Cancer Cells
- Dioscorealide B has been found to exhibit cytotoxic effects on breast cancer cells, suggesting its potential as a chemotherapeutic agent. It appears to induce apoptosis in cancer cells, particularly through the intrinsic apoptotic pathway (Saekoo et al., 2010).
Apoptosis Induction in Breast Cancer
- Further studies on Dioscorealide B have shown its ability to induce apoptosis in MCF-7 human breast cancer cells. This is achieved through the modulation of proteins involved in apoptotic pathways, highlighting its potential in breast cancer treatment (Saekoo et al., 2010).
Dioscorealides in Traditional Medicine
- Dioscorealides, including Dioscorealide A, have been identified as cytotoxic compounds from Dioscorea membranacea, a plant used in traditional medicine. These compounds contribute to the plant's anticancer properties (Itharat et al., 2003).
Other Research on Dioscorea Species
- While not directly related to Dioscorealide A, extensive research has been conducted on various Dioscorea species, focusing on their pharmacological properties, including anti-neuroinflammatory and neuroprotective activities (Woo et al., 2014).
properties
Product Name |
Dioscorealide A |
---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(6S)-5,6,10-trimethoxy-3,7-dioxatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),4,8(16),9,11,13-hexaen-2-one |
InChI |
InChI=1S/C17H14O6/c1-19-9-6-8-4-5-10-13-12(8)11(7-9)22-17(21-3)15(20-2)14(13)23-16(10)18/h4-7,17H,1-3H3/t17-/m0/s1 |
InChI Key |
FBIOTKKGJNFUMI-KRWDZBQOSA-N |
Isomeric SMILES |
CO[C@@H]1C(=C2C3=C(C=CC4=CC(=CC(=C43)O1)OC)C(=O)O2)OC |
Canonical SMILES |
COC1C(=C2C3=C(C=CC4=CC(=CC(=C43)O1)OC)C(=O)O2)OC |
synonyms |
dioscorealide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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